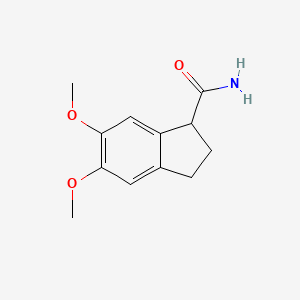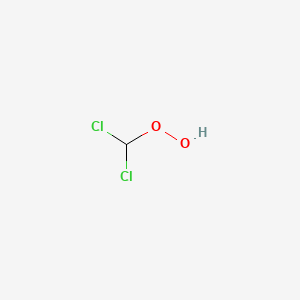
Dichloromethaneperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethaneperoxol is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of dichloromethane, which is widely known for its use as a solvent in industrial and laboratory settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethaneperoxol typically involves the reaction of dichloromethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxol group. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of dichloromethane and hydrogen peroxide into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Dichloromethaneperoxol undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to dichloromethane and water.
Substitution: It can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products may include oxidized organic compounds, while in reduction reactions, the products may include dichloromethane and water.
Aplicaciones Científicas De Investigación
Dichloromethaneperoxol has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dichloromethaneperoxol involves the interaction of the peroxol group with target molecules. The peroxol group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it a valuable reagent in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to dichloromethaneperoxol include:
Dichloromethane: A widely used solvent with similar chemical properties but lacking the peroxol group.
Hydrogen Peroxide: A common oxidizing agent that shares some reactivity with this compound.
Peracetic Acid: Another oxidizing agent with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both dichloromethane and peroxol functionalities in a single molecule. This combination allows it to participate in a wider range of chemical reactions compared to its individual components. Its ability to act as both a solvent and an oxidizing agent makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
138434-14-7 |
|---|---|
Fórmula molecular |
CH2Cl2O2 |
Peso molecular |
116.93 g/mol |
Nombre IUPAC |
dichloro(hydroperoxy)methane |
InChI |
InChI=1S/CH2Cl2O2/c2-1(3)5-4/h1,4H |
Clave InChI |
TUIYYMKEIGYDJB-UHFFFAOYSA-N |
SMILES canónico |
C(OO)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


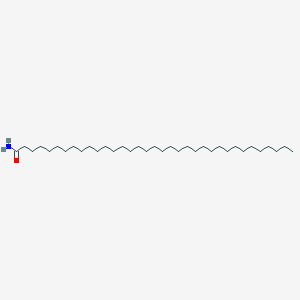

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
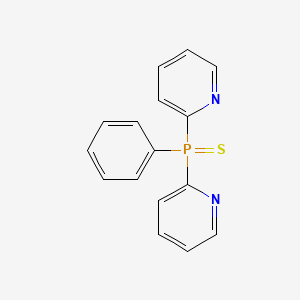
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

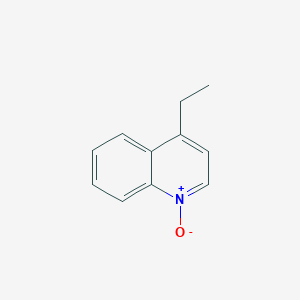

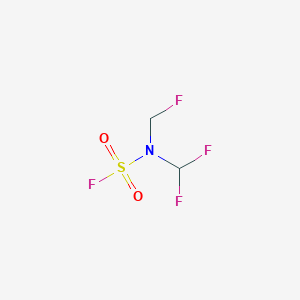
![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
